

Comparative Analysis of PsaA and PspA as Vaccine Candidates Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	PsaA protein				
Cat. No.:	B1176719	Get Quote			

Publication Guide | December 2025

This guide provides an objective comparison of two leading protein-based vaccine candidates against Streptococcus pneumoniae: Pneumococcal surface adhesin A (PsaA) and Pneumococcal surface protein A (PspA). The analysis is based on experimental data from preclinical and clinical studies, focusing on immunogenicity, protective efficacy, and the underlying immunological mechanisms. This document is intended for researchers, scientists, and drug development professionals in the field of vaccinology.

Introduction to Protein-Based Pneumococcal Vaccines

Streptococcus pneumoniae (the pneumococcus) is a major cause of pneumonia, meningitis, bacteremia, and otitis media worldwide.[1][2] Current vaccines, such as the 23-valent pneumococcal polysaccharide vaccine (PPV23) and pneumococcal conjugate vaccines (PCVs), are based on the capsular polysaccharide. While effective, they have limitations, including limited serotype coverage and a lack of efficacy in certain age groups for PPV23.[3][4] This has driven the development of protein-based vaccines that could offer broader, serotype-independent protection.

Among the most promising protein candidates are PsaA and PspA, both of which are surface-exposed proteins that play critical roles in pneumococcal virulence.[5][6]

- Pneumococcal surface adhesin A (PsaA): A highly conserved 37-kDa lipoprotein involved in manganese transport and adhesion to host cells.[7][8] Its conservation across virtually all pneumococcal serotypes makes it an attractive vaccine target.[7]
- Pneumococcal surface protein A (PspA): A larger, more variable choline-binding protein that
 inhibits the complement system, a key component of the host's innate immune defense.[6][9]
 Despite its variability, PspA can elicit cross-protective antibodies.[3][10]

This guide compares the performance of these two antigens as vaccine candidates, presenting key experimental data, methodologies, and immunological pathways.

Comparative Immunogenicity

The ability of a vaccine antigen to induce a robust and appropriate immune response is paramount. Both PsaA and PspA have been shown to be highly immunogenic in animal models and humans. The primary measures of immunogenicity are the levels and types of antibodies produced, particularly IgG in serum (for systemic protection) and IgA in mucosal secretions (to prevent colonization).

Table 1: Comparative Serum Antibody Responses (IgG)

Antigen	Vaccine Formulation	Animal Model	IgG Titer/Conce ntration	Key Findings	Reference
PsaA	Recombina nt PsaA with Alum	Mouse	Significantl y higher IgG1 and IgG2a vs. controls	PsaA is highly immunogen ic, eliciting strong systemic antibody responses.	[11]
PspA	Recombinant PspA (family 1) with Alum	Human	>100-fold increase in anti-PspA IgG	PspA is safe and highly immunogenic in humans.	[10]
PsaA + PspA	Systemic vaccine (fusion protein PsaA- PspA23 + PspA4)	Mouse	Significant increase in anti-PspA IgG	Combination vaccines induce high levels of serum antibodies.	[12]
PsaA	DNA vaccine (pCI-psaA)	Mouse	Significant antibody response	DNA vaccination primes a Th1- biased immune response (low lgG1:lgG2a ratio).	[13]

 $|\ PspA\ |\ DNA\ vaccine\ (pCI-pspA')\ |\ Mouse\ |\ Significant\ antibody\ response\ |\ DNA\ vaccination\ induces\ a\ strong\ antibody\ response.\ |[13][14]\ |$

Table 2: Comparative Mucosal Antibody Responses (IgA)

Antigen	Vaccine Formulation	Animal Model	lgA Titer/Conce ntration	Key Findings	Reference
PsaA	Live attenuated Salmonella vector expressing PsaA	Mouse	Significantl y increased IgA in saliva and lung washes	Mucosal delivery of PsaA can induce a strong local IgA response.	[1]
PspA	Mucosal vaccine (PspA2-PA+ PspA4-PA on BLPs)	Mouse	Significant induction of mucosal IgA	Mucosal immunization with PspA effectively induces specific IgA at mucosal sites.	[12]

| PsaA vs. PspA | Natural carriage model | Mouse | PspA-specific IgA > PsaA-specific IgA in nasal washes | During natural carriage, PspA appears to be a more potent mucosal immunogen than PsaA. |[9][11] |

Comparative Protective Efficacy

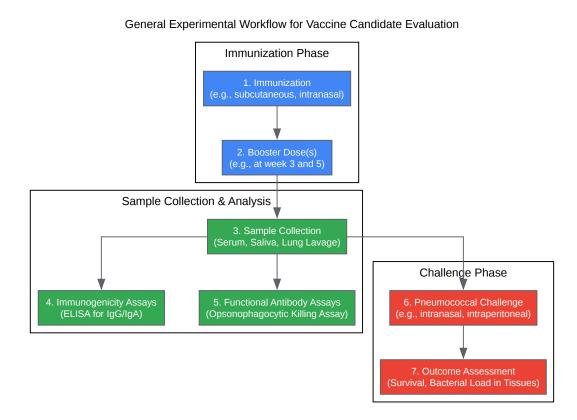
The ultimate measure of a vaccine candidate's potential is its ability to protect against infection and disease. This is typically assessed in animal models through challenge studies, where vaccinated animals are exposed to a lethal or colonizing dose of S. pneumoniae.

Table 3: Efficacy Against Systemic Infection (Survival Studies)

Antigen	Vaccine Formulati on	Animal Model	Challeng e Strain(s)	Survival Rate (%)	Key Findings	Referenc e
PsaA	Recombi nant PsaA with CFA/IFA	Mouse	Type 3 (WU2)	Partial protectio n	Protection with PsaA alone against systemic infection can be modest.	[15]
PspA	Recombina nt PspA (family 1)	Human (Passive transfer)	Types 3, 6A, 6B	High protection	Antibodies from PspA- vaccinated humans protect mice against lethal challenge with multiple serotypes.	[10]
PsaA + PspA	Systemic vaccine (PsaA- PspA23 + PspA4)	Mouse	ATCC 10813 (Type 3)	100%	The combinatio n of PsaA and PspA provides robust protection against lethal systemic infection.	[12][16]

| PspA | Mucosal vaccine (PspA2-PA + PspA4-PA on BLPs) | Mouse | ATCC 10813 (Type 3) | 90% | Mucosal vaccination with PspA also confers a high degree of protection against systemic challenge. |[12][16] |

Table 4: Efficacy Against Nasopharyngeal Colonization


Antigen	Vaccine Formulation	Animal Model	Bacterial Load Reduction	Key Findings	Reference
PsaA	Live attenuated Salmonella vector expressing PsaA	Mouse	Significant reduction in nasopharyn geal colonizatio n	PsaA vaccination can effectively reduce bacterial carriage in the nasopharyn x.	[1]
PspA	Intranasal immunization with PspA + adjuvant	Mouse	Protection against carriage	Intranasal immunization with PspA can protect against both carriage and systemic infection.	[9]

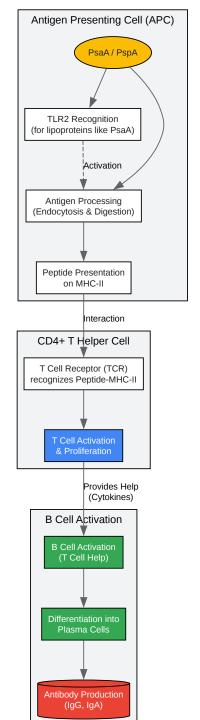
| PsaA + PspA | Systemic and Mucosal vaccines | Mouse | Significant reduction in bacterial load in blood and lungs | Both systemic and mucosal combination vaccines reduce bacterial colonization post-challenge. |[12] |

Immunological Mechanisms and Experimental Workflows

The protection conferred by PsaA and PspA is primarily mediated by antibodies that facilitate the clearance of pneumococci. This involves the activation of both B cells (for antibody production) and T helper cells. The general workflow for evaluating these vaccine candidates and the key immunological pathways are illustrated below.

Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of pneumococcal vaccines.



The immune response to protein antigens like PsaA and PspA involves antigen presentation and the activation of adaptive immunity. Lipoproteins such as PsaA are recognized by Toll-like receptor 2 (TLR2) on antigen-presenting cells (APCs), initiating a signaling cascade that leads to the activation of T helper cells and subsequent B cell differentiation and antibody production.

Antigen Presentation and Adaptive Immune Response Pathway

Click to download full resolution via product page

Caption: Key steps in the adaptive immune response to protein antigens.

Detailed Experimental Protocols

Standardized protocols are crucial for the comparison of vaccine candidates across different studies. Below are detailed methodologies for key experiments cited in the evaluation of PsaA and PspA.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG

This protocol is used to quantify the concentration of PsaA- or PspA-specific IgG antibodies in serum samples.

- Plate Coating: 96-well microtiter plates are coated with 100 μL/well of recombinant PsaA or PspA protein (typically 1-5 μg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Plates are incubated overnight at 4°C.
- Washing: Plates are washed three to four times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
- Blocking: To prevent non-specific binding, wells are blocked with 200 μL of a blocking buffer (e.g., PBS with 1% bovine serum albumin or 10% fetal bovine serum) for 1-2 hours at room temperature.
- Sample Incubation: After another wash cycle, serial dilutions of test sera and a standard reference serum are added to the wells (100 μL/well) and incubated for 1-2 hours at room temperature.
- Secondary Antibody Incubation: Plates are washed, and a secondary antibody (e.g., goat
 anti-human or anti-mouse IgG conjugated to an enzyme like alkaline phosphatase or
 horseradish peroxidase) is added at a pre-determined optimal dilution. Plates are incubated
 for 1 hour at room temperature.
- Detection: Following a final wash, a substrate solution (e.g., p-nitrophenyl phosphate for alkaline phosphatase) is added. The reaction is allowed to develop in the dark.
- Data Acquisition: The optical density (OD) is measured using a plate reader at the appropriate wavelength (e.g., 405 nm). Antibody concentrations in test samples are

calculated by interpolating their OD values against the standard curve generated from the reference serum.

Opsonophagocytic Killing Assay (OPKA)

This functional assay measures the ability of vaccine-induced antibodies to mediate the killing of pneumococci by phagocytic cells in the presence of complement.[14]

- Reagent Preparation:
 - Target Bacteria:S. pneumoniae strains are grown to mid-log phase, aliquoted, and stored frozen. The concentration is determined to ensure ~1,000 colony-forming units (CFU) are used per well.
 - Effector Cells: A human promyelocytic leukemia cell line (e.g., HL-60) is differentiated into granulocyte-like cells.
 - Complement Source: Baby rabbit serum is commonly used as an external source of complement.
 - Test Sera: Patient or animal sera are heat-inactivated to destroy endogenous complement before use.
- Opsonization: In a 96-well plate, serially diluted test sera are incubated with the target bacteria and the external complement source for approximately 30 minutes at 37°C with shaking. This allows antibodies to bind to the bacterial surface and fix complement.
- Phagocytosis: Differentiated HL-60 cells are added to the wells at an effector-to-target ratio
 of approximately 400:1. The plate is incubated for a further 45-60 minutes at 37°C with
 shaking to allow for phagocytosis.
- Plating: An aliquot from each well is plated onto an appropriate agar medium (e.g., Todd-Hewitt agar with yeast extract).
- Incubation and Counting: Plates are incubated overnight at 37°C in 5% CO₂. The resulting bacterial colonies are counted.

 Data Analysis: The opsonophagocytic titer is defined as the reciprocal of the serum dilution that results in a 50% reduction in CFU compared to control wells containing no antibody.

Mouse Model of Pneumococcal Challenge

This protocol assesses the in vivo protective efficacy of a vaccine candidate.[13][17]

- Immunization Schedule: Groups of mice (e.g., BALB/c or C57BL/6) are immunized according
 to a defined schedule. A typical regimen involves a primary immunization followed by one or
 two booster doses at 2-3 week intervals. Control groups receive adjuvant alone or a placebo.
- Challenge: At a set time point after the final immunization (e.g., 2-4 weeks), mice are challenged with a virulent strain of S. pneumoniae.
 - Systemic Infection Model: Mice are challenged via intraperitoneal injection with a predetermined lethal dose of bacteria (e.g., 100-fold the LD₅₀).[17]
 - Colonization/Pneumonia Model: Mice are lightly anesthetized and challenged via intranasal inoculation.[15]
- Monitoring and Endpoints:
 - Survival: For systemic challenges, mice are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.
 - Bacterial Load: For colonization or pneumonia models, at specific time points postchallenge, mice are euthanized. Tissues such as the nasopharynx, lungs, and blood are collected, homogenized, and plated to determine the bacterial load (CFU/organ or CFU/mL).
- Data Analysis: Vaccine efficacy is determined by comparing the survival rates or the mean bacterial loads between vaccinated and control groups.

Summary and Conclusion

Both PsaA and PspA are highly immunogenic and protective protein vaccine candidates against S. pneumoniae. The key comparative points are summarized below:

- Conservation vs. Variability: PsaA is highly conserved across serotypes, which is a major advantage for a universal vaccine. PspA is more variable, but has been shown to elicit crossclade and cross-family protection, and multivalent PspA formulations are being developed to broaden coverage.[3][18]
- Immunogenicity: Both antigens induce robust systemic (IgG) and mucosal (IgA) antibody responses.[1][11][12][13] Some studies suggest PspA may be a more potent mucosal immunogen during natural carriage.[9]
- Protective Efficacy: Antibodies against both proteins are protective. In many preclinical
 models, PspA, either alone or in combination, often demonstrates very high levels of
 protection against lethal systemic infection.[10][12] The combination of PsaA and PspA in a
 single vaccine formulation appears to be a highly effective strategy, leveraging the strengths
 of both antigens to provide robust protection.[12][16]
- Mechanism of Action: Both rely on antibody-mediated immunity. Anti-PspA antibodies
 primarily function by overcoming PspA's anti-complement activity, thereby promoting
 opsonophagocytosis. Anti-PsaA antibodies likely interfere with the protein's role in adhesion
 and nutrient acquisition.

In conclusion, both PsaA and PspA remain leading candidates for a future, serotype-independent pneumococcal vaccine. While PsaA offers the benefit of high conservation, PspA has demonstrated potent and broad protective efficacy. Strategies combining both antigens are particularly promising, potentially offering a synergistic effect that could lead to a highly effective universal pneumococcal protein vaccine. Further clinical trials are essential to fully determine their safety and efficacy in human populations.[3][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Immune Responses to Recombinant Pneumococcal PsaA Antigen Delivered by a Live Attenuated Salmonella Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

- 2. Pneumococcal surface protein A (PspA) is effective at eliciting T cell-mediated responses during invasive pneumococcal disease in adults PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in pneumococcal protein vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 4. vaccine.uab.edu [vaccine.uab.edu]
- 5. Efficiency of a Pneumococcal Opsonophagocytic Killing Assay Improved by Multiplexing and by Coloring Colonies PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Genetic Resistance in Invasive Pneumococcal Infection: Identification and Study of Susceptibility and Resistance in Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mouse Model for the Transition of Streptococcus pneumoniae from Colonizer to Pathogen upon Viral Co-Infection Recapitulates Age-Exacerbated Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential PsaA-, PspA-, PspC-, and PdB-Specific Immune Responses in a Mouse Model of Pneumococcal Carriage PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. vaccine.uab.edu [vaccine.uab.edu]
- 15. mdpi.com [mdpi.com]
- 16. Streptococcus pneumoniae's Virulence and Host Immunity: Aging, Diagnostics, and Prevention PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative evaluation of a newly developed 13-valent pneumococcal conjugate vaccine in a mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparative Analysis of PsaA and PspA as Vaccine Candidates Against Streptococcus pneumoniae]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1176719#comparative-analysis-of-psaa-and-pspa-as-vaccine-candidates-against-pneumococcus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com